![molecular formula C16H15N3O2S B3909638 5-oxo-1-phenyl-N'-(2-thienylmethylene)-3-pyrrolidinecarbohydrazide](/img/structure/B3909638.png)
5-oxo-1-phenyl-N'-(2-thienylmethylene)-3-pyrrolidinecarbohydrazide
Overview
Description
5-oxo-1-phenyl-N'-(2-thienylmethylene)-3-pyrrolidinecarbohydrazide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies. In
Mechanism of Action
The mechanism of action of 5-oxo-1-phenyl-N'-(2-thienylmethylene)-3-pyrrolidinecarbohydrazide is not fully understood. However, it has been suggested that this compound exerts its effects by inhibiting the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS). It has also been shown to activate various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects
5-oxo-1-phenyl-N'-(2-thienylmethylene)-3-pyrrolidinecarbohydrazide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-oxo-1-phenyl-N'-(2-thienylmethylene)-3-pyrrolidinecarbohydrazide in lab experiments is its high purity and stability. This compound can be synthesized with high yields and purity, which makes it suitable for various experiments. However, one of the limitations of using this compound is its limited solubility in water. This can make it difficult to use in certain experiments, and alternative solvents may need to be used.
Future Directions
There are several future directions for the study of 5-oxo-1-phenyl-N'-(2-thienylmethylene)-3-pyrrolidinecarbohydrazide. One direction is to further investigate its potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. Another direction is to explore its potential as a therapeutic agent for cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.
Scientific Research Applications
5-oxo-1-phenyl-N'-(2-thienylmethylene)-3-pyrrolidinecarbohydrazide has been studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
properties
IUPAC Name |
5-oxo-1-phenyl-N-[(E)-thiophen-2-ylmethylideneamino]pyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-15-9-12(11-19(15)13-5-2-1-3-6-13)16(21)18-17-10-14-7-4-8-22-14/h1-8,10,12H,9,11H2,(H,18,21)/b17-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLKMIKMDIXLJB-LICLKQGHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NN=CC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)N/N=C/C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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